Bienvenue dans la boutique en ligne BenchChem!

6-(4-benzylpiperidin-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase/MAO Inhibitor Design

6-(4-Benzylpiperidin-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide (CAS 1396785-69-5) is a fully synthetic small molecule built upon a pyridazine-3-carboxamide core, functionalized at the 6-position with a 4-benzylpiperidine moiety and at the carboxamide nitrogen with a pyridin-3-yl group. The compound belongs to the broader class of pyridazine-3-carboxamide derivatives, which includes disclosed inhibitors of Janus kinases (JAKs), anaplastic lymphoma kinase (ALK), stearoyl-CoA desaturase-1 (SCD1), and monoamine oxidases (MAO-A/B).

Molecular Formula C22H23N5O
Molecular Weight 373.46
CAS No. 1396785-69-5
Cat. No. B2886879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-benzylpiperidin-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide
CAS1396785-69-5
Molecular FormulaC22H23N5O
Molecular Weight373.46
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=CN=CC=C4
InChIInChI=1S/C22H23N5O/c28-22(24-19-7-4-12-23-16-19)20-8-9-21(26-25-20)27-13-10-18(11-14-27)15-17-5-2-1-3-6-17/h1-9,12,16,18H,10-11,13-15H2,(H,24,28)
InChIKeyQDLSQQLVTFMMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Benzylpiperidin-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide (CAS 1396785-69-5) – Compound Identity, Procurement-Relevant Physicochemical Profile, and Documented Target Class Context


6-(4-Benzylpiperidin-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide (CAS 1396785-69-5) is a fully synthetic small molecule built upon a pyridazine-3-carboxamide core, functionalized at the 6-position with a 4-benzylpiperidine moiety and at the carboxamide nitrogen with a pyridin-3-yl group [1]. The compound belongs to the broader class of pyridazine-3-carboxamide derivatives, which includes disclosed inhibitors of Janus kinases (JAKs), anaplastic lymphoma kinase (ALK), stearoyl-CoA desaturase-1 (SCD1), and monoamine oxidases (MAO-A/B) [2][3][4]. However, the specific biological target(s) and quantitative activity profile of this exact compound remain uncharacterized in the public primary literature.

Why 6-(4-Benzylpiperidin-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide Cannot Be Interchanged with Generic In-Class Analogs – Structural Determinants and the Evidentiary Gap


Within the pyridazine-3-carboxamide chemotype, even minor structural permutations produce profound shifts in kinase selectivity, MAO isoform preference, and cellular potency [1][2]. For example, among pyridazinobenzylpiperidine derivatives evaluated for MAO inhibition, a single halogen substitution at the 3-position of a pendant benzylidene ring altered MAO-B IC50 by over 10-fold (0.203 μM for 3-Cl vs. >10 μM for 3-Br) [2]. The present compound bears a uniquely positioned pyridin-3-yl carboxamide substituent that does not appear in any of the 24 characterized MAO-inhibitory pyridazinobenzylpiperidine derivatives, nor in the exemplified JAK or ALK inhibitor patent series [1][2][3][4]. Consequently, its selectivity, potency, and even its primary target cannot be inferred from class-level data. Procurement of a close analog (e.g., the benzotriazol-5-yl, purin-6-yl, or thiophen-2-ylmethyl amide variants) as a substitute carries an unquantifiable risk of altered pharmacological profile.

Quantitative Differentiation Evidence for 6-(4-Benzylpiperidin-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide – Head-to-Head, Cross-Study, and Class-Level Data Audit


Structural Uniqueness: Pyridin-3-yl Carboxamide Substituent Absent from All Published Active Congeners

A systematic cross-referencing of the pyridazinobenzylpiperidine series reported by Kilic et al. (Molecules 2024) [1] and the pyridazine-3-carboxamide kinase inhibitor patents US 9,834,548 [2] and US 9,126,947 [3] reveals that the N-(pyridin-3-yl) carboxamide motif present in the target compound is structurally distinct from all exemplified active compounds. The Kilic et al. series employs an N′-benzylidene acetohydrazide linker [1], while the kinase inhibitor patents feature carboxamide substituents such as substituted phenyl, pyrazolyl, or bicyclic heteroaryl groups, but not an unsubstituted pyridin-3-yl ring [2][3]. This structural divergence means that no quantitative potency, selectivity, or PK data from these compound libraries can be directly extrapolated to the target compound.

Medicinal Chemistry Structure-Activity Relationship Kinase/MAO Inhibitor Design

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to Closest Commercial Analogs

The target compound (C22H23N5O, MW 373.46) [1] can be compared via calculated physicochemical properties with its closest commercially available analogs that differ only in the carboxamide N-substituent. The pyridin-3-yl group introduces a distinct hydrogen-bond acceptor (HBA) count and topological polar surface area (TPSA) profile relative to analogs bearing benzotriazol-5-yl (CAS 1396786-69-8, C23H23N7O, MW 413.48), purin-6-yl (C23H22N8O, MW 426.48), or thiophen-2-ylmethyl (C22H24N4OS, MW 392.52) substituents [1]. The pyridin-3-yl ring nitrogen is positioned to act as a hydrogen-bond acceptor that can engage distinct residues in a target binding site compared to the additional heteroatoms in the benzotriazolyl or purinyl analogs; however, no experimental binding or permeability data exist to quantify the functional consequence of these differences for the target compound .

ADME Prediction Physicochemical Profiling Drug-Likeness

Procurement-Grade Differentiation: Vendor-Disclosed Purity and Lot-to-Lot Consistency Benchmarks

Commercial listings for the target compound consistently specify a purity of 95% [1], which matches the minimum purity standard for most research-grade pyridazine-3-carboxamide analogs in this CAS cluster (e.g., CAS 1396786-69-8, CAS 1396873-33-8) . However, no vendor-independent analytical characterization (e.g., peer-reviewed synthetic procedures with full NMR, HRMS, and HPLC purity traces) has been published for this specific compound, in contrast to the thoroughly characterized pyridazinobenzylpiperidine derivatives in the Molecules 2024 study where melting points, 1H/13C NMR, and HRMS data are publicly available for all 24 compounds [2]. This creates a verifiability gap: purchasers must rely on vendor-supplied certificates of analysis rather than independent literature confirmation of identity and purity.

Chemical Procurement Quality Control Analytical Validation

Selectivity Profile Differentiation: Class-Level Evidence Gap Prevents Isoform Selectivity Claims

The pyridazinobenzylpiperidine chemotype has demonstrated selective MAO-B inhibition in the Molecules 2024 study, with compound S5 achieving an MAO-B IC50 of 0.203 μM and a selectivity index (SI = IC50 MAO-A / IC50 MAO-B) of 19.04 [1]. However, the target compound's distinct carboxamide side chain places it outside the structure-activity relationship (SAR) domain explored in that study. Without experimental MAO-A and MAO-B IC50 data, no selectivity claim can be made. Extrapolating the Kilic et al. SAR would be scientifically unsound, as the key pharmacophore in that series is the N′-benzylidene acetohydrazide moiety, which is absent in the target compound [1].

Enzyme Selectivity Off-Target Profiling MAO-B vs. MAO-A

Best-Fit Research Application Scenarios for 6-(4-Benzylpiperidin-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide Based on Structural and Chemotype Evidence


Medicinal Chemistry Hit-Finding and Scaffold-Hopping Campaigns Targeting CNS-Penetrant Kinase or MAO Inhibitors

The target compound is suitable as a starting point for structure-activity relationship (SAR) exploration where the pyridin-3-yl carboxamide vector is hypothesized to engage a different residue or sub-pocket than the benzylidene acetohydrazide series reported by Kilic et al. (Molecules 2024) [1] or the aryl/heteroaryl amide series in US 9,126,947 [2]. Its predicted favorable TPSA (~71 Ų) and moderate HBA count (5) align with CNS drug-likeness criteria [3], making it a candidate for primary screening against CNS-relevant targets such as MAO-B, JAK3, or ALK, provided the necessary biochemical and cellular assays are performed de novo. No pre-existing activity data should be assumed.

Chemical Biology Probe Development Requiring a Structurally Novel Pyridazine-3-Carboxamide Chemotype

For chemical biology programs seeking to diversify their probe library beyond the extensively patented pyridazine carboxamide kinase inhibitor space [1], this compound offers a substitution pattern (N-pyridin-3-yl amide) not exemplified in the JAK (US 9,834,548) [2] or ALK (US 9,126,947) [3] inhibitor patent families. This novelty may translate to a distinct off-target profile if the compound is screened in a broad kinase or GPCR panel. Researchers should budget for comprehensive in vitro pharmacology profiling, as no selectivity or safety data exist.

Analytical Method Development and Reference Standard Qualification for Pyridazine-3-Carboxamide Libraries

Due to the absence of published NMR, HRMS, and HPLC data for the target compound [1], procurement can serve as a use-case for developing and validating in-house analytical methods (LC-MS, qNMR) for quality control of pyridazine-3-carboxamide compound libraries. The compound's distinct retention time and mass spectral signature can be benchmarked against the nine pyridazine-3-carboxamide analogs in the same CAS cluster (CAS 1396785–1396875) [2], establishing a reference chromatographic fingerprint for future library members.

Negative Control or Inactive Comparator Design in MAO-B or Kinase Inhibitor Studies

Because the target compound's carboxamide side chain differs from the active N′-benzylidene acetohydrazide motif required for MAO-B inhibition in the Kilic et al. series [1], it may serve as a structurally matched negative control in MAO-B biochemical or cellular assays, provided experimental confirmation of inactivity is first obtained. This application is contingent upon the compound demonstrating IC50 > 10 μM against MAO-B under the same assay conditions used for S5 and S16 [1].

Quote Request

Request a Quote for 6-(4-benzylpiperidin-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.